molecular formula C12H9FN2O B8563441 (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

(2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

Cat. No. B8563441
M. Wt: 216.21 g/mol
InChI Key: FKWJPVNSXFMWMG-UHFFFAOYSA-N
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Patent
US08765768B2

Procedure details

To a −78° C. solution of 2-amino-5-fluoro-N-methoxy-N-methylbenzamide (9.40 g, 47.4 mmol) in THF (39.5 mL) was added isopropylmagnesium chloride 2.0M in THF (47.4 mL, 94.8 mmol) at −40° C. The solution was allowed to rise to −10° C. over 40 min then was lowered back to −40° C. in an acetonitrile/dry ice bath. To the cooled mixture was added 2-pyridylmagnesium bromide, 0.25M in THF (209 mL, 52.2 mmol) and the mixture was allowed to warm to rt. After 22 h, the reaction was diluted with DCM (200 mL) and quenched with satd ammonium chloride solution (200 mL). The aq layer was extracted with DCM (2×100 mL). The organic extract was dried over Na2SO4. The solution was filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with a gradient of 0% to 100% EtOAc in hexane, to provide (2-amino-5-fluorophenyl)(pyridin-2-yl)methanone as orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.65-8.72 (1H, m), 8.02 (1H, td, J=7.7, 1.8 Hz), 7.79 (1H, dt, J=7.8, 1.0 Hz), 7.60 (1H, ddd, J=7.6, 4.9, 1.2 Hz), 7.29-7.36 (1H, m), 7.18-7.29 (3H, m), 6.88 (1H, dd, J=9.2, 4.7 Hz); LC-MS (ESI) m/z 217.0 [M+H]+.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
39.5 mL
Type
solvent
Reaction Step One
Name
Quantity
47.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
209 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].C([Mg]Cl)(C)C.[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Mg]Br>C1COCC1.C(Cl)Cl>[NH2:1][C:2]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:3]=1[C:4]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][N:20]=1)=[O:5]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
39.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
47.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)[Mg]Br
Name
Quantity
209 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was lowered back to −40° C. in an acetonitrile/dry ice bath
WAIT
Type
WAIT
Details
After 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
quenched with satd ammonium chloride solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq layer was extracted with DCM (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0% to 100% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)F)C(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.